![molecular formula C25H20FN3O2 B2392380 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-45-3](/img/structure/B2392380.png)
5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
作用機序
The exact mechanism of action of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival, such as AKT and ERK. In neuronal cells, it has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA and GABA receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline are diverse and depend on the specific research application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuronal cells, it has been shown to modulate neurotransmitter receptor activity, leading to changes in synaptic plasticity and neuronal excitability. Overall, this compound has been shown to have potent biological activity in vitro, but its effects in vivo are not yet fully understood.
実験室実験の利点と制限
The advantages of using 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its potent biological activity, its synthetic accessibility, and its potential as a lead compound for drug discovery. However, there are also some limitations to its use, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of in vivo data on its efficacy and safety.
将来の方向性
There are many potential future directions for research on 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific cellular targets and signaling pathways.
2. In vivo studies to assess the efficacy and safety of this compound as a potential therapeutic agent.
3. Development of new analogs of this compound with improved solubility, potency, and selectivity for specific disease targets.
4. Investigation of the potential of this compound as a tool for studying cellular signaling pathways and disease mechanisms.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs targeting various disease pathways.
Overall, 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves a series of chemical reactions, starting with the condensation of 2-fluorobenzaldehyde and 4-methoxyacetophenone to form 2-fluoro-4'-methoxychalcone. This intermediate is then subjected to a cyclization reaction with 1,2-diaminobenzene to form the pyrazoloquinoline scaffold. Finally, the 4-methoxyphenyl group is introduced through a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid.
科学的研究の応用
5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, it has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter receptors. In drug discovery, it has been used as a lead compound for the development of new drugs targeting various disease pathways.
特性
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-18-9-7-16(8-10-18)24-21-15-29(14-17-5-3-4-6-22(17)26)23-12-11-19(31-2)13-20(23)25(21)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCKNQCAACNELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2392297.png)
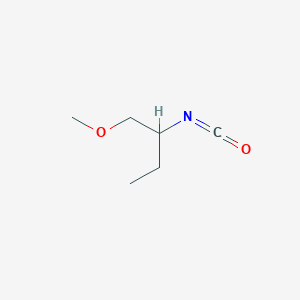

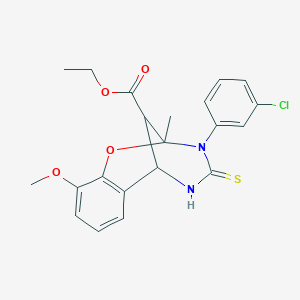

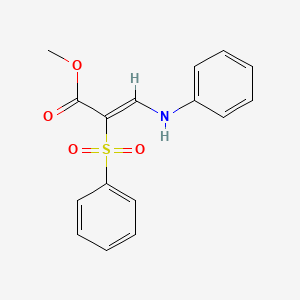
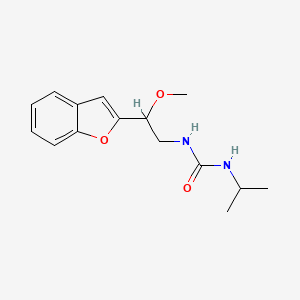
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)
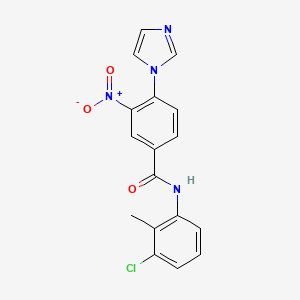
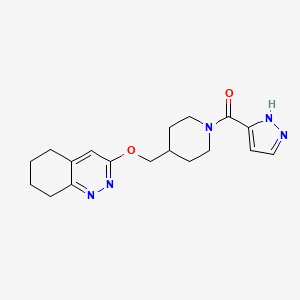

![4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2392317.png)
![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)